molecular formula C14H22N2 B2662690 N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine CAS No. 1177342-76-5

N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine

Cat. No.: B2662690
CAS No.: 1177342-76-5
M. Wt: 218.344
InChI Key: LKYXWYHLHCVKNO-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine” is a chemical compound with the molecular weight of 291.26 . It is also known as "N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H22N2.2ClH/c1-16(2)11-12-6-8-13(9-7-12)14-5-3-4-10-15-14;;/h6-9,14-15H,3-5,10-11H2,1-2H3;2*1H . This indicates that the compound consists of 14 carbon atoms, 22 hydrogen atoms, and 2 nitrogen atoms, along with 2 chloride ions.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 291.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Characterization

A novel 1,3-Dithiolane Compound was synthesized through a condensation reaction, demonstrating the versatility of N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine derivatives in synthetic organic chemistry. The compound's structure was confirmed by 1H NMR, and its crystal structure analyzed via X-ray diffractions, highlighting its potential in materials science and drug design (Zhai Zhi-we, 2014).

Organocatalysis

A study on benzylation reactions in DMF identified an amine side product, related to this compound, which acted as an organocatalyst poison in thiourea-catalyzed glycosylations. This research provides insights into the challenges and solutions in synthetic chemistry, particularly in optimizing reaction conditions for the desired product yield (A. C. Colgan, H. Müller‐Bunz, E. McGarrigle, 2016).

Antidepressant-like Activity

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors, with promising results in signal transduction assays and antidepressant-like activity in vivo. This research underscores the therapeutic potential of compounds structurally related to this compound in treating depression (J. Sniecikowska et al., 2019).

Anticancer Activity

Palladium(II) and Platinum(II) complexes based on pyrrole Schiff bases, utilizing derivatives of this compound, exhibited notable anticancer activity against various human cancerous and noncancerous cell lines. This study illustrates the potential of such compounds in developing new anticancer drugs (S. Mbugua et al., 2020).

Analytical Chemistry

The analytical profiles of methoxetamine, 3-methoxyeticyclidine, and 3-methoxyphencyclidine, which share structural similarities with this compound, were characterized, demonstrating the importance of advanced analytical techniques in identifying and understanding the properties of novel psychoactive substances (G. De Paoli et al., 2013).

Safety and Hazards

The safety data sheet (SDS) for “N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine” indicates that it is classified under GHS07, which means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . As with all chemicals, it should be handled with appropriate safety precautions.

Properties

IUPAC Name

N,N-dimethyl-1-(4-piperidin-2-ylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16(2)11-12-6-8-13(9-7-12)14-5-3-4-10-15-14/h6-9,14-15H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYXWYHLHCVKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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